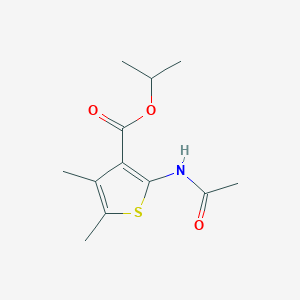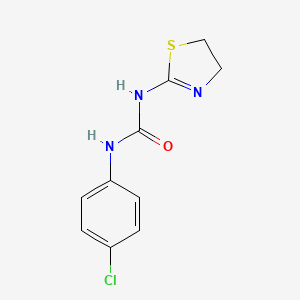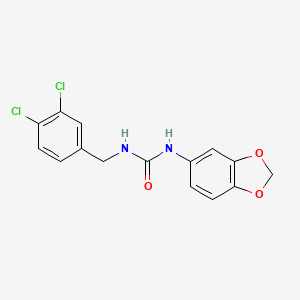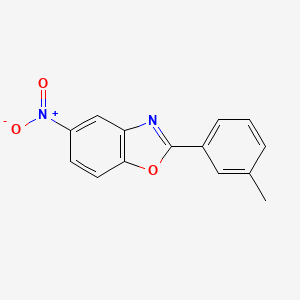
2-(3-chlorophenyl)-3-phenylquinoxaline
Vue d'ensemble
Description
2-(3-chlorophenyl)-3-phenylquinoxaline, also known as CPQ, is a heterocyclic compound that has gained attention in the scientific community due to its potential therapeutic applications. CPQ belongs to the quinoxaline family and has a molecular formula of C20H13ClN2.
Applications De Recherche Scientifique
Synthesis and Biological Activities
- Synthesis for Anticancer, Antitubercular, and Antimicrobial Activities : A study by Popat et al. (2004) explored the synthesis of 2-(3-chlorophenyl)-3-substituted-benzylquinoxaline derivatives, which were then evaluated for their anticancer, antitubercular, and antimicrobial activities (Popat, Nimavat, Thaker, & Joshi, 2004).
Supramolecular Features
- Experimental and Computational Study : Mandal and Patel (2018) conducted a combined experimental and computational study on isomeric 2-(chlorophenyl)-3-[(chlorobenzylidene)-amino] substituted 2,3-dihydroquinazolin-4(1H)-ones, revealing insights into halogen mediated weak interactions and chiral self-recognition or discrimination in crystal packing (Mandal & Patel, 2018).
Polymer Applications
- New Heterocyclic Polyethers with Phenylquinoxaline : A study by Hamciuc et al. (2001) on the synthesis of new heterocyclic polyethers, containing phenylquinoxaline and 1,3,4-oxadiazole rings, demonstrated their good solubility, stability, and potential for applications such as transparent, flexible films with low dielectric constants and violet fluorescence (Hamciuc, Hamciuc, Brumǎ, Klapper, Pakula, & Demeter, 2001).
Evaluation as Anti-inflammatory and Analgesic Agents
- Novel 4(3H)-quinazolinone Derivatives : Farag et al. (2012) synthesized new derivatives of 3-(4-chlorophenyl or 4-fluorophenyl)-6-iodo-4-oxo-3,4-dihydroquinazoline with potential anti-inflammatory and analgesic activity, demonstrating the versatility of quinoxaline derivatives in medicinal chemistry (Farag, Khalifa, Sadik, Abbas, Al‐Sehemi, & Ammar, 2012).
Poly(aryl ether phenylquinoxaline) Synthesis
- High-Performance Poly(aryl ether phenylquinoxaline) : Klein, Kim, and Harris (2001) developed an improved route to synthesize high-performance poly(aryl ether phenylquinoxaline), a material with significant implications for advanced material applications, showcasing the polymer's stability and high glass transition temperature (Klein, Kim, & Harris, 2001).
Quinoxalines as Corrosion Inhibitors
- Inhibition Efficiencies of Quinoxalines : Zarrouk et al. (2014) conducted a study on the use of quinoxalines as corrosion inhibitors for copper in nitric acid media, revealing the relationship between molecular structure and inhibition efficiency, which can be crucial for industrial applications (Zarrouk, Hammouti, Dafali, Bouachrine, Zarrok, Boukhris, & Al-Deyab, 2014).
Antimicrobial Activity
- New Quinoxaline Derivatives : Research by Patel and Shaikh (2011) on the synthesis of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones demonstrated their significant antimicrobial activities, highlighting the pharmaceutical potential of quinoxaline derivatives (Patel & Shaikh, 2011).
Propriétés
IUPAC Name |
2-(3-chlorophenyl)-3-phenylquinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2/c21-16-10-6-9-15(13-16)20-19(14-7-2-1-3-8-14)22-17-11-4-5-12-18(17)23-20/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZWWBDREVNGLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]-N,2-dimethylpropanamide](/img/structure/B5790123.png)

![N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5790131.png)
![1-{5,7-dimethyl-2-[(2-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B5790145.png)
![N'-[(4-tert-butylbenzoyl)oxy]-2-(2-thienyl)ethanimidamide](/img/structure/B5790148.png)
![N-(2-fluorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5790172.png)






![1-(4-methoxyphenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5790227.png)
![N,N'-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(oxy-4,1-phenylene)]diacetamide](/img/structure/B5790235.png)